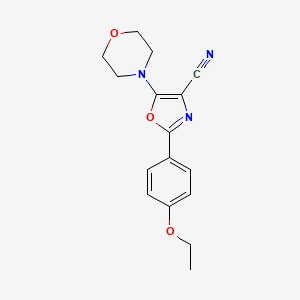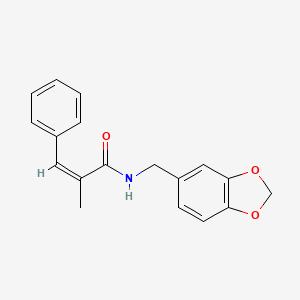
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide, also known as Bromo-DMB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of benzamide and has a bromine atom attached to its 5th position. It is commonly used as a research tool in the study of certain biological processes, such as protein-protein interactions and enzyme activity.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide is not fully understood, but it is thought to work by binding to the target protein and disrupting its function. In the case of MDM2-p53 interaction, 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide binds to the MDM2 protein and prevents it from binding to p53, thereby allowing p53 to carry out its tumor suppressor function.
Biochemical and Physiological Effects:
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been shown to have specific effects on the target proteins it interacts with. For example, inhibition of the MDM2-p53 interaction leads to an increase in p53 activity, which can induce cell cycle arrest and apoptosis in cancer cells. Inhibition of HDAC activity by 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide leads to an increase in histone acetylation, which can affect gene expression and cellular differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide in lab experiments is its specificity for certain target proteins, which allows for precise manipulation of biological processes. Additionally, 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide is relatively easy to synthesize and purify, making it an accessible research tool. However, one limitation of using 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide is its potential toxicity, which can affect experimental results. Additionally, the exact mechanism of action of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide is not fully understood, which can complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide. One area of interest is the development of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide derivatives with improved specificity and potency for target proteins. Additionally, 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide could be used in combination with other drugs or therapies to enhance their efficacy. Another potential direction for research is the development of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide-based probes for imaging and diagnostic purposes. Finally, further research is needed to fully understand the mechanism of action of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide and its potential applications in various biological processes.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide involves several steps, starting with the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 3,4-dimethylaniline to form the amide intermediate, which is subsequently brominated using N-bromosuccinimide. The final product is obtained by purification and isolation using column chromatography.
Applications De Recherche Scientifique
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been used in various scientific research applications, particularly in the study of protein-protein interactions. It has been shown to inhibit the interaction between the oncogenic protein MDM2 and the tumor suppressor protein p53, which is a promising target for cancer therapy. Additionally, 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been used as a tool to study the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Propriétés
IUPAC Name |
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-10-4-6-13(8-11(10)2)18-16(19)14-9-12(17)5-7-15(14)20-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLOTNGXVMCNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)




![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)
![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)

![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)
![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)

